N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound known for its unique chemical structure and diverse applications in various fields of scientific research. This compound combines elements from cyclopentane, isoquinoline, and thiophene rings, rendering it a subject of interest for its potential reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. The key steps often include:
Formation of the Isoquinoline Derivative: : This step usually involves the reduction of isoquinoline to 3,4-dihydroisoquinoline using a suitable reducing agent.
Attachment of the Thiophene Group: : A coupling reaction, such as a Suzuki coupling, can be employed to attach the thiophene ring to the ethyl chain.
Oxalamide Formation: : The final step involves the reaction between the cyclopentylamine and the intermediate product to form the oxalamide linkage under controlled conditions, such as in the presence of a dehydrating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of these reactions using large-scale reactors, high-purity reagents, and stringent temperature and pressure controls to ensure high yield and purity. Continuous flow reactors and automated synthesis machines might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions where functional groups like the isoquinoline and thiophene rings may be targeted.
Reduction: : Reductive reactions could potentially modify the dihydroisoquinoline moiety to fully saturated derivatives.
Substitution: : Electrophilic substitution on the thiophene ring is a common reaction due to its electron-rich nature.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: : Halogens, nitrating agents.
Major Products Formed
Oxidized derivatives: : Carboxylic acids or ketones resulting from oxidation.
Reduced derivatives: : Fully saturated isoquinolines.
Substituted thiophene derivatives: : Depending on the substituent added.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide has been studied for a variety of applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: : Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: : Employed in the synthesis of specialized materials or as a catalyst in specific reactions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its unique structure allows it to bind to specific sites on these targets, influencing their activity and the associated biochemical pathways. For example, the isoquinoline ring might interact with enzyme active sites, while the thiophene ring could enhance binding affinity through pi-stacking interactions.
Comparison with Similar Compounds
Unique Characteristics
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide stands out due to its combination of the cyclopentane, isoquinoline, and thiophene moieties, which impart distinctive reactivity and binding properties.
Similar Compounds
N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide: : Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)oxalamide: : Lacks the thiophene ring, altering its reactivity and binding properties.
N1-cyclopentyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide: : Lacks the isoquinoline ring, affecting its biological interactions.
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Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(22(27)24-18-8-3-4-9-18)23-14-19(20-10-5-13-28-20)25-12-11-16-6-1-2-7-17(16)15-25/h1-2,5-7,10,13,18-19H,3-4,8-9,11-12,14-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIFYTDTMRTTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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